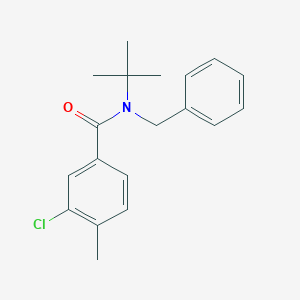

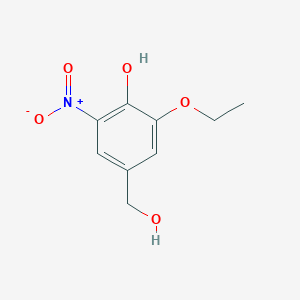

N-(3-methoxybenzyl)-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Methoxybenzyl)glycine” is a compound used in peptide synthesis . Another related compound, “N-(3-Methoxybenzyl)oleamide”, is a high-purity natural product .

Synthesis Analysis

The synthesis of related compounds often involves the carbodiimide condensation method .Molecular Structure Analysis

The molecular structure of a related compound, “N-(3-Methoxybenzyl)hexadecanamide”, has a molecular formula of C24H41NO2 .Physical and Chemical Properties Analysis

“N-(3-Methoxybenzyl)hexadecanamide” has a molecular weight of 375.588 Da .Wirkmechanismus

Target of Action

The primary target of N-(3-methoxybenzyl)-N’-phenylurea is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that degrades endocannabinoids, molecules that are part of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

N-(3-methoxybenzyl)-N’-phenylurea interacts with FAAH by inhibiting its activity . The compound displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which can modulate the release of neurotransmitters .

Biochemical Pathways

The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea affects the endocannabinoid system . Endocannabinoids such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) are synthesized when needed to regulate the release of other neurotransmitters in a retrograde manner . The effects of endocannabinoids are terminated by carrier-mediated uptake into cells and metabolism by various hydrolase enzymes . By inhibiting FAAH, the compound prolongs the effects of endocannabinoids .

Pharmacokinetics

The pharmacokinetics of N-(3-methoxybenzyl)-N’-phenylurea in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . These characteristics suggest that the compound has a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea leads to an increase in the concentration of endocannabinoids . This can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-6-12(10-14)11-16-15(18)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPFBDZEKVHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5827896.png)

![2-methoxy-5-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5827911.png)

![5-imino-6-[4-(methylthio)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5827917.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5827925.png)

![4-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5827933.png)

![4-methoxy-3-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B5827936.png)

![N-(4-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5827939.png)

![(5-bromo-2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5827945.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5827962.png)

![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)